molecular formula C31H63N10O17P3S B15093341 decanoyl Coenzyme A (ammonium salt)

decanoyl Coenzyme A (ammonium salt)

Cat. No.: B15093341
M. Wt: 972.9 g/mol
InChI Key: IWPPTKRPCYMCQM-UHFFFAOYSA-N
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Description

Decanoyl coenzyme A (ammonium salt) is a derivative of coenzyme A, which is a crucial cofactor in various biochemical reactions. It is a medium-chain acyl coenzyme A and plays a significant role in fatty acid metabolism. The compound is often used in scientific research due to its involvement in various metabolic pathways and its ability to act as a substrate for specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoyl coenzyme A (ammonium salt) can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs in an aqueous medium and requires precise pH control to ensure optimal yield .

Industrial Production Methods: Industrial production of decanoyl coenzyme A (ammonium salt) involves enzymatic synthesis using acyltransferases. These enzymes facilitate the transfer of the decanoyl group to coenzyme A, producing the desired compound. The process is carried out under controlled conditions to maintain the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decanoyl coenzyme A (ammonium salt) undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decanoyl coenzyme A (ammonium salt) has a wide range of applications in scientific research:

Mechanism of Action

Decanoyl coenzyme A (ammonium salt) exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It participates in the β-oxidation pathway, where it is converted into acetyl coenzyme A, which then enters the tricarboxylic acid cycle to produce energy. The compound also plays a role in the synthesis of complex lipids and signaling molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Octanoyl coenzyme A
  • Lauroyl coenzyme A
  • Palmitoyl coenzyme A
  • Stearoyl coenzyme A

Comparison: Decanoyl coenzyme A (ammonium salt) is unique due to its medium-chain length, which allows it to participate in specific metabolic pathways that are distinct from those involving short-chain or long-chain acyl coenzyme A derivatives. Its role in fatty acid metabolism and its ability to act as a substrate for specific enzymes make it a valuable compound in scientific research .

Properties

Molecular Formula

C31H63N10O17P3S

Molecular Weight

972.9 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3

InChI Key

IWPPTKRPCYMCQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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